![molecular formula C24H22N2O B2621468 (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637753-90-3](/img/structure/B2621468.png)
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .Molecular Structure Analysis
The crystal structure of imidazoles shares the same topologies as those that can be found in aluminosilicate zeolites . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions. For example, they can undergo anionic polymerization under certain conditions .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water .Scientific Research Applications
Biological and Pharmaceutical Activities
Imidazole-based compounds, such as the one , exhibit a wide range of biological and pharmaceutical activities . They are key components of several natural products such as histamine, nucleic acids, and some alkaloids . They have been reported to showcase a massive utility in biochemistry, coordination chemistry, material science, industrial applications, and pharmaceutical chemistry .
Anticancer Applications
Imidazole derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery researches . Some researchers have reported that several hydroxylated and methoxylated chalcones exhibited potent cytotoxic activity against the MCF-7 cell line .
Antibacterial and Antifungal Applications
Imidazole hybrids have demonstrated significant antibacterial and antifungal activities . For instance, 2,4,5-trisubstituted-1H-imidazole-triazole hybrids have shown antibacterial activities against B. subtilis, S. epidermidis, E. coli, and P. aeruginosa, as well as antifungal activities against fungal strains such as A. Niger and C. albicans .
Antituberculosis Applications
Imidazole hybrids have also shown significant antituberculosis activities . This is particularly important given the increasing number of antimicrobial-resistant strains over time .
Antioxidant and Anti-inflammatory Applications
Imidazole hybrids have demonstrated antioxidant and anti-inflammatory effects . These properties make them potentially useful in the treatment of various inflammatory disorders .
Analgesic Applications
Imidazole hybrids have been found to have analgesic effects . This makes them potentially useful in the management of pain .
Safety And Hazards
Future Directions
Imidazole and its derivatives display a variety of biological characteristics, including antidiabetic properties . It is also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), (anti-inflammatory) . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-8-7-11-21(18-19)27-17-16-26-23-13-6-5-12-22(23)25-24(26)15-14-20-9-3-2-4-10-20/h2-15,18H,16-17H2,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSHFAUSMUDVFM-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole |
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